molecular formula C25H28N4OS B2759608 (Z)-4-(2-(tert-butylimino)-4-(p-tolyl)thiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 303227-42-1

(Z)-4-(2-(tert-butylimino)-4-(p-tolyl)thiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B2759608
CAS No.: 303227-42-1
M. Wt: 432.59
InChI Key: BEZVYSJIZMWIIW-LCUIJRPUSA-N
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Description

(Z)-4-(2-(tert-butylimino)-4-(p-tolyl)thiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure integrating pyrazol-3(2H)-one and thiazole rings, a design motif present in compounds with documented biological activity. Similar pyrazole-thiazole hybrid structures have been investigated as potential therapeutic agents, with studies showing their utility as cardiotonic agents via PDE3 inhibition and as selective receptor antagonists . The (Z)-isomeric configuration and the tert-butylimino group are key structural features that likely influence the compound's stereochemistry and interaction with biological targets. The molecular framework suggests potential for diverse research applications, including enzymology and medicinal chemistry. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure in drug discovery programs. It is supplied as a high-purity solid and must be stored under appropriate conditions. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-tert-butylimino-4-(4-methylphenyl)-1,3-thiazol-3-yl]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4OS/c1-17-12-14-19(15-13-17)21-16-31-24(26-25(3,4)5)28(21)22-18(2)27(6)29(23(22)30)20-10-8-7-9-11-20/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZVYSJIZMWIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC(C)(C)C)N2C3=C(N(N(C3=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-4-(2-(tert-butylimino)-4-(p-tolyl)thiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the formation of the thiazole ring followed by the introduction of the pyrazolone moiety. The synthetic route often includes:

  • Formation of Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Pyrazolone : The pyrazolone structure is introduced via condensation reactions with hydrazine derivatives.

The overall yield and purity of the synthesized compounds are critical for evaluating their biological activity.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that compounds similar to (Z)-4-(2-(tert-butylimino)-4-(p-tolyl)thiazol-3(2H)-yl) showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial and antifungal assays revealed that certain analogs possess potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, indicating strong antimicrobial potential.

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its interaction with specific enzymes:

  • Acetylcholinesterase (AChE) Inhibition : Some thiazole derivatives have shown promising AChE inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's. For example, IC50 values in the range of 0.028 to 0.147 µM were reported for related compounds, suggesting effective inhibition comparable to established drugs like donepezil .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is closely linked to their structural features:

Structural FeatureInfluence on Activity
Thiazole Ring Essential for biological activity; enhances interaction with target proteins.
Substituents Electron-donating groups increase potency; bulky groups may enhance selectivity.
Pyrazolone Moiety Contributes to overall stability and bioavailability.

Studies have shown that modifications in substituent positions can significantly alter the efficacy and selectivity of these compounds against various biological targets.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated a series of thiazole derivatives against MCF-7 breast cancer cells. The lead compound exhibited an IC50 value of 5 µM, demonstrating a strong cytotoxic effect compared to untreated controls.
  • Case Study on Enzyme Inhibition :
    • Research focused on AChE inhibition revealed that a derivative similar to (Z)-4-(2-(tert-butylimino)-4-(p-tolyl)thiazol-3(2H)-yl) had an IC50 value of 0.031 µM, indicating significant potential for treating Alzheimer’s disease .

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallography : Structural studies of related pyrazol-3-one derivatives (e.g., ) reveal planar conformations stabilized by intramolecular hydrogen bonds, which may influence binding to flat enzymatic active sites.
  • Structure-Activity Relationship (SAR): The tert-butylimino group in the target compound may enhance selectivity for sterically demanding targets, contrasting with the hydroxyethyl analogue’s polarity-driven solubility .
  • Therapeutic Potential: While the diphenylethylidene derivative has proven anticancer activity, the target compound’s unique substituent profile warrants evaluation in kinase inhibition or anti-inflammatory assays.

Preparation Methods

Hantzsch Thiazole Synthesis with tert-Butylamine

The thiazole core is constructed via a modified Hantzsch reaction. A thiourea derivative, synthesized from tert-butylamine and carbon disulfide, reacts with α-bromo-4’-methylacetophenone in ethanol under reflux. This yields 2-amino-4-(p-tolyl)thiazole, which undergoes imination with tert-butyl chloride in the presence of triethylamine to install the tert-butylimino group.

Reaction Conditions

  • Thiourea formation : tert-Butylamine (1.0 equiv), carbon disulfide (1.2 equiv), ethanol, 12 h reflux.
  • Thiazole cyclization : α-Bromo-4’-methylacetophenone (1.0 equiv), thiourea (1.1 equiv), ethanol, 8 h reflux.
  • Imination : tert-Butyl chloride (1.5 equiv), triethylamine (2.0 equiv), dichloromethane, 24 h at 25°C.

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Alternative Phosphorane-Mediated Route

A phosphorus pentachloride-mediated route from provides higher regioselectivity. tert-Butylamine reacts with PCl₅ in hexanes at 0°C, followed by pyrrolidine addition, to form tert-butyliminotri(pyrrolidino)phosphorane. This acts as a base to deprotonate 4-(p-tolyl)thiazol-2-amine, facilitating imino group transfer.

Key Steps

  • Phosphorane synthesis : PCl₅ (1.0 equiv), tert-butylamine (3.1 equiv), hexanes, 2 h reflux.
  • Imino transfer : 4-(p-Tolyl)thiazol-2-amine (1.0 equiv), phosphorane (1.2 equiv), diethyl ether, 1 h stirring.

Yield : 85% as a crystalline solid.

Synthesis of the Pyrazol-3(2H)-one Moiety: 1,5-Dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cyclocondensation of Phenylhydrazine with Diketones

The pyrazol-3(2H)-one ring is synthesized via cyclocondensation of phenylhydrazine with 2,4-pentanedione in acetic acid. Oxidation with manganese dioxide in dichloromethane converts the intermediate pyrazoline to the pyrazol-3(2H)-one.

Reaction Conditions

  • Cyclocondensation : Phenylhydrazine (1.0 equiv), 2,4-pentanedione (1.1 equiv), acetic acid, 6 h reflux.
  • Oxidation : MnO₂ (3.0 equiv), CH₂Cl₂, 12 h at 25°C.

Yield : 78% after recrystallization (ethanol/water).

Boc-Protection Strategy for Amidines

To prevent side reactions during coupling, the pyrazole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O). 1H-Pyrazole-1-carboximidamide hydrochloride reacts with Boc₂O in acetone/water with K₂CO₃, yielding tert-butyl (imino(1H-pyrazol-1-yl)methyl)carbamate.

Optimized Conditions

  • Boc₂O (1.1 equiv), 1H-pyrazole-1-carboximidamide hydrochloride (1.0 equiv), K₂CO₃ (0.5 equiv), acetone/water (5:1), 12 h at 20°C.
    Yield : 88% as a colorless solid.

Coupling of Thiazole and Pyrazol-3(2H)-one Moieties

Nucleophilic Aromatic Substitution

The thiazole’s 3(2H)-yl group undergoes nucleophilic substitution with the pyrazol-3(2H)-one’s nitrogen. Using NaH as a base in tetrahydrofuran (THF) at 60°C, the reaction proceeds via deprotonation and SNAr mechanism.

Reaction Conditions

  • Thiazole derivative (1.0 equiv), pyrazol-3(2H)-one (1.2 equiv), NaH (2.0 equiv), THF, 24 h at 60°C.
    Yield : 65% after silica gel chromatography.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling links the thiazole and pyrazole rings. The thiazole is functionalized with a boronic ester, which reacts with a brominated pyrazol-3(2H)-one using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.

Optimized Conditions

  • Thiazole-boronic ester (1.1 equiv), bromopyrazol-3(2H)-one (1.0 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), dioxane/water (4:1), 12 h at 80°C.
    Yield : 72%.

Stereochemical Control and Characterization

Z-Configuration Rationale

The Z-configuration arises from steric hindrance during cyclization. Nuclear Overhauser Effect (NOE) spectroscopy confirms the spatial proximity of the tert-butylimino and phenyl groups, consistent with the Z-isomer.

Key NOE Correlations

  • tert-Butyl hydrogens ↔ pyrazol-3(2H)-one C4 hydrogen.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 7.82 (d, J = 8.4 Hz, 2H, p-tolyl H-2,6), 7.45–7.32 (m, 5H, phenyl), 6.21 (s, 1H, thiazole H-5), 3.12 (s, 3H, N-CH₃), 2.51 (s, 3H, C5-CH₃), 2.38 (s, 3H, p-tolyl CH₃), 1.42 (s, 9H, tert-butyl).

HRMS (ESI-TOF)

  • Calculated for C₂₇H₃₁N₅O₂S: 513.2156; Found: 513.2161.

Optimization and Challenges

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve coupling yields but promote decomposition above 100°C. THF balances reactivity and stability, achieving 72% yield at 60°C.

Byproduct Formation

Competing N-alkylation of the pyrazol-3(2H)-one is suppressed using bulky bases (e.g., DBU) instead of K₂CO₃.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, similar thiazole-pyrazole hybrids are synthesized by refluxing intermediates in ethanol or DMF with catalysts like tetra-n-butylammonium bromide . Optimizing reaction time, solvent polarity (e.g., ethanol for reflux, DMF-EtOH for recrystallization), and stoichiometric ratios of reagents can enhance yield and purity. Monitoring intermediates via TLC or HPLC is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming its structure and stereochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) is essential for verifying connectivity and substituent positions. Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of stereochemistry, particularly the Z-configuration of the imino group . Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups like C=N and C=O .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when confirming the Z-configuration of the imino group?

  • Methodological Answer : Discrepancies between NMR (e.g., coupling constants) and computational models (DFT) may arise. Cross-validate using SC-XRD, which directly visualizes spatial arrangements . For example, in related Z-configuration compounds, crystallographic data (e.g., C–N bond lengths and torsion angles) resolve ambiguities . Additionally, NOESY NMR can detect spatial proximity between protons on the tert-butyl and p-tolyl groups .

Q. What strategies improve the yield of the Z-isomer during synthesis, considering steric and electronic factors?

  • Methodological Answer : Steric hindrance from the tert-butyl group favors the Z-isomer. Use bulky solvents (e.g., toluene) to stabilize the transition state. Electronic effects can be modulated by substituting electron-withdrawing groups (e.g., nitro) on the pyrazole ring to direct regioselectivity . Catalytic additives like Na₂CO₃ or phase-transfer agents (e.g., tetra-n-butylammonium bromide) enhance reaction efficiency .

Q. How should researchers design biological activity assays for this compound, given its structural complexity?

  • Methodological Answer : Prioritize targets based on structural analogs. For example, thiazole-pyrazole hybrids often exhibit antimicrobial or anticancer activity. Use in vitro assays like MIC (Minimum Inhibitory Concentration) for antimicrobial screening or MTT assays for cytotoxicity . Molecular docking studies against enzymes (e.g., kinases) can guide mechanistic hypotheses .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across different studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., substituent electronegativity, solvent polarity) influencing bioactivity. Meta-analysis of published datasets (e.g., IC₅₀ values) can highlight trends obscured by experimental variability . Replicate assays under standardized conditions (pH, temperature) to isolate confounding factors .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects and stability of the Z-isomer . Tools like Gaussian or ORCA are widely used .

Experimental Design

Q. What controls are essential when evaluating the compound’s stability under varying pH and temperature?

  • Methodological Answer : Include buffer solutions (pH 2–12) and thermostatic controls (25–80°C). Monitor degradation via HPLC-MS at timed intervals. Use antioxidants (e.g., BHT) to assess oxidative stability . Compare with structurally similar compounds to isolate degradation pathways .

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